(6S,7R)-2-azaspiro[5.5]undecan-7-ol is a bicyclic compound belonging to the class of azaspiro compounds, characterized by the presence of a nitrogen atom within its spiro structure. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
(6S,7R)-2-azaspiro[5.5]undecan-7-ol is classified under:
The synthesis of (6S,7R)-2-azaspiro[5.5]undecan-7-ol can be achieved through several methodologies, often involving multi-step organic reactions. One notable method includes the use of azides in a reaction sequence that incorporates spirocyclic intermediates.
The molecular structure of (6S,7R)-2-azaspiro[5.5]undecan-7-ol features:
Crystallographic studies have provided insights into its solid-state structure, revealing that it crystallizes in specific lattice configurations which can be analyzed using techniques like X-ray diffraction .
(6S,7R)-2-azaspiro[5.5]undecan-7-ol participates in various chemical reactions typical for alcohols and nitrogen-containing compounds. Key reactions include:
The mechanism by which (6S,7R)-2-azaspiro[5.5]undecan-7-ol exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit activity against various biological pathways, potentially influencing neurochemical signaling or exhibiting antimicrobial properties .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties and assist in structural elucidation .
(6S,7R)-2-azaspiro[5.5]undecan-7-ol has potential applications in:
Research continues to explore its full range of biological activities and potential industrial applications, making it a compound of interest for ongoing studies in medicinal chemistry and organic synthesis .
(6S,7R)-2-Azaspiro[5.5]undecan-7-ol represents a structurally distinctive class of spirocyclic alkaloids characterized by a shared carbon atom connecting two ring systems: a piperidine ring and a cyclohexane ring. This compound (CAS 49620-06-6) possesses the molecular formula C₁₀H₁₉NO and a molecular weight of 169.264 g/mol. The central spiro junction at carbon-7 creates significant three-dimensional rigidity, while the chiral centers at C6 and C7 introduce stereochemical complexity critical for biological interactions [2] [3]. The structure exhibits trans-ring fusion confirmed through X-ray crystallographic studies of related compounds, with the hydroxyl group adopting an equatorial orientation that minimizes steric strain and influences hydrogen-bonding capabilities [7]. This architecture confers unique spatial positioning of functional groups, making it an exceptional scaffold for probing stereoselective biological interactions. The spirocyclic constraint reduces conformational flexibility compared to monocyclic analogs, potentially enhancing target selectivity and metabolic stability in pharmaceutical applications [7].
Table 1: Physicochemical Properties of (6S,7R)-2-Azaspiro[5.5]undecan-7-ol
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₀H₁₉NO | Confirmed by mass spectrometry |
Molecular Weight | 169.264 g/mol | |
Boiling Point | 291.4°C | At 760 mmHg |
Flash Point | 116.6°C | |
Density | 1.03 g/cm³ | |
Refractive Index | 1.519 | |
Vapor Pressure | 0.000211 mmHg | At 25°C |
Storage Conditions | Combustible solid | Storage Class Code 11 |
The azaspiro[5.5]undecane core is a privileged structure in medicinal chemistry, prominently featured in bioactive natural products with significant neurological activities. Histrionicotoxin (isolated from poison dart frogs) contains this scaffold and acts as a potent nicotinic acetylcholine receptor (nAChR) inhibitor, while Erythrina alkaloids like erythravine demonstrate anxiolytic and anticonvulsant properties [7]. The chiral environment created by the (6S,7R) configuration enables stereoselective interactions with biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels prevalent in the central nervous system [7]. This stereochemical precision is exemplified by the differential activities of enantiomers observed in related spirocyclic compounds, where a single stereochemical inversion can drastically reduce receptor affinity [2]. The basic nitrogen facilitates protonation at physiological pH, enhancing membrane permeability while enabling salt bridge formation with target proteins. These features collectively establish (6S,7R)-2-azaspiro[5.5]undecan-7-ol as a versatile pharmacophore for developing CNS-active agents targeting neurodegenerative and psychiatric disorders [7].
The target compound emerged from investigations into the synthesis of complex alkaloids, particularly those within the Nitraria alkaloid family including nitramine, isonitramine, and sibirine. Early synthetic approaches focused on racemic mixtures, with Alonso et al. (2007) reporting hydride-promoted ring expansion strategies toward nitramine precursors [2]. Significant advancement occurred in 2012 when Park et al. achieved the first enantioselective synthesis of (+)-isonitramine via a key (6S,7R)-configured intermediate, establishing a 12-step route with 98% enantiomeric excess and 43% overall yield from δ-valerolactam [2]. Concurrently, Pandey et al. demonstrated the utility of ring-closing metathesis for constructing this spirocyclic framework en route to (-)-isonitramine, (-)-sibirine, and (+)-nitramine in 25-42% overall yields [2]. The compound's importance expanded beyond natural product synthesis when identified as a key precursor in diversity-oriented synthesis (DOS) platforms for generating structurally complex libraries targeting neurologically relevant proteins, particularly sigma-2 receptors (σ2R/TMEM97) implicated in neurodegenerative diseases [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7